Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-
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Overview
Description
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is a chemical compound that belongs to the hydantoin family. Hydantoins are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This particular compound is notable for its substitution with a tetrafluoro-m-tolyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- typically involves the Bucherer-Bergs hydantoin synthesis. This method includes the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form the hydantoin ring. The specific substitution with the tetrafluoro-m-tolyl group can be achieved through oxidative N-arylation with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: The tetrafluoro-m-tolyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydantoin derivatives with altered functional groups.
Scientific Research Applications
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating neurological disorders.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl-
- 5,5-dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin
Uniqueness
Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
92668-61-6 |
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Molecular Formula |
C10H6F4N2O2 |
Molecular Weight |
262.16 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6F4N2O2/c11-7-2-1-5(3-6(7)10(12,13)14)16-8(17)4-15-9(16)18/h1-3H,4H2,(H,15,18) |
InChI Key |
GOVWGNBMVWHZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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